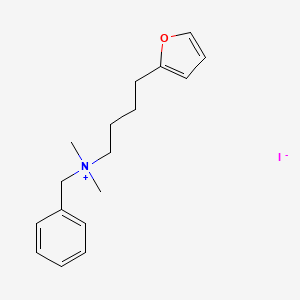
Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide is a quaternary ammonium compound with a molecular formula of C17H24INO. This compound is known for its unique structure, which includes a benzyl group, a dimethylammonium group, and a furan ring. It is often used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide typically involves the reaction of benzyldimethylamine with 4-(2-furyl)butyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The furan ring in the compound can be oxidized to form furan derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted ammonium compounds.
Oxidation: The major products are furan derivatives such as furan-2-carboxylic acid.
Reduction: The major products are the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and in nucleophilic substitution reactions.
Biology: The compound is used in studies involving cell membrane permeability and ion transport due to its ability to interact with biological membranes.
Industry: The compound is used in the production of surfactants, disinfectants, and antistatic agents.
Wirkmechanismus
The mechanism of action of Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide involves its interaction with cell membranes and proteins. The quaternary ammonium group allows the compound to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent. The furan ring and benzyl group contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound used as a surfactant and in DNA extraction.
Tetrabutylammonium Iodide: A quaternary ammonium compound used in organic synthesis and as a phase transfer catalyst.
Uniqueness
Benzyldimethyl(4-(2-furyl)butyl)ammonium iodide is unique due to the presence of the furan ring, which imparts additional reactivity and potential for further chemical modifications. The combination of the benzyl group and the furan ring also enhances the compound’s stability and makes it suitable for a wider range of applications compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
63446-12-8 |
|---|---|
Molekularformel |
C17H24INO |
Molekulargewicht |
385.28 g/mol |
IUPAC-Name |
benzyl-[4-(furan-2-yl)butyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C17H24NO.HI/c1-18(2,15-16-9-4-3-5-10-16)13-7-6-11-17-12-8-14-19-17;/h3-5,8-10,12,14H,6-7,11,13,15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MVRQHJBUFFCHFO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCCCC1=CC=CO1)CC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















